molecular formula C7H13NO4S B1620003 N-Acetylmethionine sulfoxide CAS No. 3054-51-1

N-Acetylmethionine sulfoxide

Cat. No.: B1620003
CAS No.: 3054-51-1
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-UHFFFAOYSA-N
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Description

Contextualizing Methionine Oxidation and Reduction in Biological Chemistry

The sulfur-containing amino acids, methionine and cysteine, are particularly susceptible to oxidation by a wide array of oxidants. mit.eduimrpress.com This reactivity underlies their crucial roles in various biological processes, from protein structure and function to antioxidant defense. imrpress.comnih.gov

Methionine residues are essential for maintaining the structural integrity and functionality of proteins. nih.gov While historically viewed as a simple hydrophobic residue, it is now understood that the sulfur atom in methionine confers special properties. nih.gov These residues contribute to protein stability through interactions with aromatic amino acids and can act as endogenous antioxidants, protecting proteins from oxidative damage. nih.govnih.govpnas.org The oxidation of methionine to methionine sulfoxide (B87167) (MetO) can alter a protein's structure and, consequently, its function. frontiersin.orglookchem.com In some cases, this modification can lead to a loss of biological activity, while in others, it can act as a regulatory switch, modulating protein function in response to oxidative stress. mit.edufrontiersin.org

The reversible nature of methionine oxidation, with methionine sulfoxide being reduced back to methionine by methionine sulfoxide reductases (Msrs), forms a crucial redox cycle. nih.gov This cycle not only provides a catalytically efficient antioxidant defense but also functions as a reversible post-translational modification, analogous to phosphorylation, for cellular regulation. nih.govresearchgate.net

Sulfur-containing amino acids, namely methionine and cysteine, are readily oxidized due to the nucleophilic nature of their sulfur atoms. imrpress.com Reactive oxygen species (ROS) can modify these amino acids, leading to a variety of oxidation products. researchgate.net For methionine, the primary oxidation product is methionine sulfoxide (MetO), which can be further oxidized to methionine sulfone under strong oxidative conditions. nih.govacs.org Cysteine can be oxidized to form disulfide bonds, sulfenic acid, sulfinic acid, and ultimately sulfonic acid. mit.eduresearchgate.net

These oxidative modifications can have significant biological consequences. Reversible modifications, such as the formation of MetO and sulfenic acid, can act as molecular redox switches, modulating protein function. researchgate.net However, irreversible modifications can lead to protein inactivation and degradation. researchgate.net The relative reactivity of these amino acids to oxidation is generally considered to be cysteine > methionine. acs.org

The Role of N-Acetylmethionine Sulfoxide as a Model Compound and Metabolic Intermediate

This compound serves as a valuable tool in biochemical research and is also recognized as a metabolic intermediate. lookchem.comhmdb.ca Its structure, which mimics an oxidized methionine residue within a peptide context, makes it an ideal substrate for studying the enzymes involved in methionine oxidation and reduction.

The study of this compound has been instrumental in understanding the enzymatic repair of oxidized proteins. Early research identified enzymatic activity capable of reducing N-acetyl-methionine sulfoxide back to N-acetyl-methionine in various biological systems, including plant tissues and E. coli. nih.govnih.gov These initial studies laid the groundwork for the characterization of methionine sulfoxide reductases (Msrs), the enzymes responsible for this reduction. pnas.orgmdpi.com

This compound has been widely used as a substrate in assays to measure Msr activity. mdpi.compnas.org For instance, the reduction of radiolabeled N-[³H]acetyl methionine sulfoxide has been a common method to quantify MsrA activity. pnas.org These assays have been crucial in determining the substrate specificity and kinetic parameters of different Msr enzymes. researchgate.netnih.govnih.gov For example, it was shown that MsrA can reduce the S-stereoisomer of N-acetyl-methionine-S-sulfoxide. nih.govnih.gov

This compound is formed when N-acetylmethionine, a metabolic derivative of methionine, undergoes oxidation. This process can occur under conditions of oxidative stress. lookchem.com As a product of methionine oxidation, its presence can have several functional implications.

The accumulation of oxidized methionine residues, mimicked by this compound, has been linked to aging and various pathological conditions. lookchem.comresearchgate.net The enzymatic reduction of this compound is a key component of the cellular antioxidant defense system, helping to mitigate the damaging effects of oxidative stress. nih.govnih.gov The efficiency of this repair process can influence the lifespan of organisms. researchgate.net Furthermore, the reversible oxidation and reduction of methionine residues, for which this compound is a model, can act as a regulatory mechanism in cellular signaling pathways. mit.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMMZJBURSMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952840
Record name 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-51-1
Record name N-Acetylmethionine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biocatalytic Synthesis and Enzymatic Formation of N Acetylmethionine Sulfoxide

Stereoselective Enzymatic Synthesis Pathways

A powerful strategy for the production of optically pure amino acids is the use of multi-enzyme cascade reactions. This approach combines several enzymatic steps in a single reaction vessel, which can improve efficiency and reduce waste. A notable example is the synthesis of L-methionine-(S)-sulfoxide, which has been achieved with high yield and diastereomeric excess through a three-enzyme cascade. nih.govdntb.gov.uanih.govresearchgate.netelsevierpure.comnih.govcore.ac.ukmdpi.comnih.gov

Multi-Enzyme Cascade Reactions for Diastereopure L-Methionine-(S)-Sulfoxide Production

The one-pot synthesis of diastereomerically pure L-methionine-(S)-sulfoxide from racemic N-acetylmethionine is made possible by a carefully orchestrated cascade of three distinct enzymes. nih.govdntb.gov.uanih.govresearchgate.netelsevierpure.comnih.govcore.ac.ukmdpi.comnih.gov This system begins with a dynamic kinetic resolution (DKR) process, which is then coupled with a stereoselective oxidation step. nih.govnih.govresearchgate.netelsevierpure.comcore.ac.uk Under optimized conditions, this enzymatic cascade can quantitatively convert racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with a yield of 97% and a diastereomeric excess of 95%. nih.govdntb.gov.uanih.govresearchgate.netnih.govnih.gov

The first key component of the cascade is an N-acylamino acid racemase (NAAAR). nih.govdntb.gov.uanih.govresearchgate.netelsevierpure.comcore.ac.ukmdpi.com The role of NAAAR is to continuously interconvert the D- and L-enantiomers of the starting material, N-acetylmethionine. core.ac.uk This dynamic process ensures that the substrate pool for the subsequent stereoselective step is not limited to the 50% of the L-enantiomer present in the initial racemic mixture. By constantly replenishing the L-form from the D-form, the theoretical maximum yield of the desired L-product can be pushed to 100%. core.ac.uk The NAAAR enzyme utilized in this cascade is sourced from Geobacillus thermoglucosidasius. nih.govresearchgate.netelsevierpure.comnih.govcore.ac.uk

The final and crucial step in achieving the desired diastereopure product is the stereoselective oxidation of L-methionine, catalyzed by an isoleucine dioxygenase from Bacillus thuringiensis (BtDO). nih.govdntb.gov.uanih.govresearchgate.netelsevierpure.comnih.govcore.ac.ukmdpi.comresearchgate.netresearchgate.netmdpi.com This enzyme, which is dependent on Fe(II) and α-ketoglutarate, demonstrates the ability to catalyze the sulfoxidation of sulfur-containing L-amino acids. researchgate.netmdpi.com In this cascade, BtDO stereoselectively oxidizes the sulfur atom of L-methionine to produce L-methionine-(S)-sulfoxide. nih.govnih.govmdpi.com The enzyme's high stereoselectivity is critical for ensuring the high diastereomeric excess of the final product. nih.govnih.gov

Optimization of Biocatalytic Conditions for N-Acetylmethionine Sulfoxide (B87167) Formation

The individual enzymes in the cascade have different temperature and pH optima. The N-acylamino acid racemase (NAAAR) and the L-selective aminoacylase (B1246476) from Geobacillus species are thermophilic, showing excellent activity at medium to high temperatures, typically between 40°C and 70°C. nih.gov More specifically, some N-succinylamino acid racemases from Geobacillus kaustophilus, which also exhibit N-acylamino acid racemase activity, have an optimal temperature of around 55-60°C and an optimal pH of 8.0. dntb.gov.uaresearchgate.net

In contrast, the isoleucine dioxygenase from Bacillus thuringiensis (BtDO) has a lower optimal temperature, reported to be around 25°C to 35°C. nih.govnih.govresearchgate.net The optimal pH for recombinant BtDO has been determined to be 6.0. nih.gov This mismatch in optimal conditions presents a challenge for a simultaneous one-pot reaction. However, the cascade has been successfully performed in a single pot at 25°C, indicating that the enzymes retain sufficient activity under these compromise conditions to drive the reaction to completion. nih.govelsevierpure.com

Enzyme Optimal Conditions

EnzymeSource OrganismOptimal Temperature (°C)Optimal pH
N-Acylamino acid racemase (NAAAR)Geobacillus kaustophilus55-608.0
L-selective aminoacylase (AAc)Geobacillus thermoglucosidasius40-70N/A
Isoleucine Dioxygenase (BtDO)Bacillus thuringiensis25-356.0

Optimized Cascade Reaction Parameters

ParameterValue
Temperature25°C
pH7.0
Yield of L-methionine-(S)-sulfoxide97%
Diastereomeric excess (de)95%
: Metal Cofactor Dependencies and Inhibitory Effects in Enzymatic Reactions

The biocatalytic synthesis of N-Acetylmethionine sulfoxide can be achieved through multi-enzymatic cascade reactions. These processes often involve a combination of enzymes with different optimal conditions and dependencies on metal cofactors, which can lead to inhibitory effects.

A notable example is a three-enzyme cascade system developed for the stereoselective production of L-methionine-(S)-sulfoxide from racemic N-acetylmethionine. elsevierpure.comd-nb.info This system utilizes an N-acylamino acid racemase (NAAAR), a L-selective aminoacylase (AAc), and a stereoselective isoleucine dioxygenase (IDO) from Bacillus thuringiensis. elsevierpure.comd-nb.info The successful coupling of these enzymes allows for a dynamic kinetic resolution, yielding diastereomerically pure oxidized amino acids. elsevierpure.comd-nb.info Under optimized conditions, this cascade quantitatively converted racemic N-acetylmethionine to L-methionine-(S)-sulfoxide with a high yield (97%) and diastereomeric excess (95%). elsevierpure.comd-nb.infofrontiersin.orgsemanticscholar.orgnih.gov

The table below summarizes the key enzymes and cofactors involved in the biocatalytic synthesis of L-methionine-(S)-sulfoxide.

EnzymeAbbreviationSource OrganismCofactor(s)Function in Cascade
N-acylamino acid racemaseNAAARGeobacillus thermoglucosidasiusCoCl2Racemization of N-acetylamino acids
L-selective aminoacylaseAAcGeobacillus thermoglucosidasiusCoCl2Hydrolysis of L-N-acetylamino acids
Isoleucine dioxygenaseIDOBacillus thuringiensisFeSO4Stereoselective oxidation of L-methionine to sulfoxide

Endogenous Formation through Reactive Oxygen Species (ROS) Activity

This compound can also be formed endogenously as a result of cellular oxidative stress, primarily through the oxidation of methionine residues in proteins by reactive oxygen species (ROS).

Oxidation of Methionine Residues in Proteins by ROS

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by various ROS. nih.govnih.govmdpi.comnih.gov This reaction converts methionine to methionine sulfoxide, a process that can occur via a two-electron oxidation. nih.gov The oxidation of methionine residues can have significant biological consequences, potentially altering protein function and contributing to pathological conditions under oxidative stress. mdpi.comscispace.com This oxidation is a common post-translational modification involved in both physiological signaling and pathological states. mdpi.com

The formation of methionine sulfoxide is not always detrimental. In some instances, the cyclic oxidation and reduction of methionine residues can act as a cellular antioxidant system, scavenging ROS and thereby protecting other macromolecules from damage. researchgate.netmdpi.com

This compound as a Consequence of Cellular Oxidative Stress

The presence of this compound can be an indicator of cellular oxidative stress. researchwithrowan.com During periods of oxidative stress, the increased production of ROS leads to a higher rate of methionine oxidation, resulting in elevated levels of methionine sulfoxide. nih.govnih.gov While the oxidation of methionine residues within proteins is a primary consequence, the reduction of N-acetyl methionine sulfoxide is a reaction catalyzed by certain enzymes, indicating its presence and relevance in cellular processes. nih.govresearchgate.net

Enzymatic systems, such as methionine sulfoxide reductases (Msrs), exist to reverse this oxidation, reducing methionine sulfoxide back to methionine. nih.govresearchgate.net The Msr system plays a crucial role in protecting cells from oxidative damage. researchwithrowan.com For instance, treatment of neuronal cells with N-acetyl-methionine sulfoxide has been shown to increase Msr activity, suggesting a protective feedback mechanism. researchwithrowan.com The balance between methionine oxidation by ROS and its reduction by Msr enzymes is critical for cellular health and can influence processes like aging and the development of age-related diseases. nih.govscispace.com

Metabolic Pathways and Intermediary Roles of N Acetylmethionine Sulfoxide

Integration within Methionine Metabolism

Methionine metabolism is primarily divided into two major pathways: the methionine or methylation cycle and the transsulfuration pathway. researchgate.net N-Acetylmethionine sulfoxide (B87167) emerges as a metabolite connected to these pathways, primarily through the oxidation of its precursor, methionine. brill.combiorxiv.org Methionine itself is a crucial amino acid that stands at the junction of several metabolic processes, serving as a precursor for protein synthesis, a key methyl donor, and the source of other sulfur-containing compounds. nih.gov

Interplay with the Methionine/Methylation Cycle

The methionine cycle is fundamental for the generation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. nih.gov The cycle begins with methionine and proceeds through the formation of SAM, S-adenosylhomocysteine (SAH), and homocysteine, which can then be remethylated to regenerate methionine.

N-Acetylmethionine sulfoxide is formed from the oxidation of methionine. brill.com Its levels are therefore directly influenced by the concentration and metabolic flux of methionine. Studies have shown that dietary restriction of methionine leads to a significant reduction in the levels of methionine sulfoxide. biorxiv.org This demonstrates a direct relationship between the availability of methionine in the cycle and the formation of its oxidized derivatives. Homocysteine, a critical intermediate in the methylation cycle, is also impacted by methionine availability, and shifts in its metabolism can influence the entire pathway. brill.comnih.gov

Key MetaboliteRole in Methionine/Methylation CycleRelationship to this compound
Methionine Starting amino acid of the cyclePrecursor to this compound through oxidation brill.combiorxiv.org
S-Adenosylmethionine (SAM) Primary methyl group donorDerived from methionine; its levels influence methionine flux nih.gov
Homocysteine Intermediate; can be remethylated to methionine or enter the transsulfuration pathwayIts levels are linked to methionine flux, which affects this compound formation brill.comnih.gov

This table summarizes the interplay of key metabolites in the methionine cycle with this compound.

Connections to the Transsulfuration Pathway

When not remethylated back to methionine, homocysteine can be irreversibly channeled into the transsulfuration pathway. nih.gov This pathway converts homocysteine into cysteine, which is subsequently used for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov The transsulfuration pathway, therefore, represents a critical link between methionine metabolism and cellular antioxidant defense.

The connection of this compound to this pathway is indirect but significant. The flux of metabolites through the methionine cycle directly impacts the entry of homocysteine into the transsulfuration pathway. nih.gov For instance, conditions of methionine restriction that lower methionine sulfoxide levels also affect metabolites in the transsulfuration pathway, such as hypotaurine. biorxiv.org By being an oxidation product of methionine, this compound levels reflect the metabolic state of the upper part of the pathway, which in turn governs the substrate availability for transsulfuration and subsequent antioxidant synthesis. nih.gov

Contribution to Cellular Redox Homeostasis

Redox homeostasis is the maintenance of a balance between reactive oxygen species (ROS) generation and the cell's capacity to neutralize them through antioxidant defense systems. Methionine residues in proteins and as free amino acids are particularly susceptible to oxidation by ROS. mdpi.comnih.gov The formation and subsequent reduction of methionine sulfoxide, including this compound, play a role in this balance.

Role as an Indicator of Oxidative Burden

The oxidation of methionine by ROS produces two diastereomers of methionine sulfoxide. researchgate.net The presence and quantity of these oxidized forms, including this compound, can serve as a marker of oxidative stress. biorxiv.org An increased level of methionine sulfoxide in biological samples indicates that the rate of methionine oxidation is exceeding the capacity of the cell's reductive, repair systems. pnas.org

For example, studies have observed that levels of methionine sulfoxide increase significantly with the severity of diseases like COVID-19, correlating with increased oxidative burden. medrxiv.org Similarly, metabolomic studies have noted changes in methionine sulfoxide levels under conditions of dietary stress, pointing to its role as a responsive biomarker to metabolic and oxidative challenges. brill.com

Participation in Antioxidant Defense Mechanisms

The oxidation of methionine is a reversible process, which forms the basis of a unique antioxidant repair system. mdpi.com The enzymes responsible for reversing this oxidation are the methionine sulfoxide reductases (Msrs). nih.gov This system comprises two main enzyme families: MsrA, which stereospecifically reduces the S-diastereomer of methionine sulfoxide, and MsrB, which reduces the R-diastereomer. researchgate.net

This enzymatic reduction of methionine sulfoxide back to methionine functions as a cellular repair mechanism, restoring protein structure and function that may have been altered by oxidation. nih.gov The Msr system is considered a key component of the antioxidant defense network, effectively acting as a catalytic antioxidant system. mdpi.compnas.org

ComponentFunction in Antioxidant Defense
Reactive Oxygen Species (ROS) Oxidize methionine to form this compound nih.gov
This compound Product of methionine oxidation; an indicator of oxidative burden biorxiv.orgmedrxiv.org
Methionine Sulfoxide Reductase A (MsrA) Enzyme that reduces N-acetyl-methionine-S-sulfoxide back to its non-oxidized form nih.govunl.edu
Thioredoxin/Thioredoxin Reductase System Provides the reducing power for the Msr enzymes to function mdpi.com

This table outlines the components and their roles in the antioxidant defense mechanism involving this compound.

Role in Oxidative Stress and Protein Damage/repair Mechanisms

N-Acetylmethionine Sulfoxide (B87167) as a Modulator of Methionine Sulfoxide Reductase (Msr) Activity

The Msr system is composed of enzymes that catalyze the reduction of methionine sulfoxide residues back to methionine, effectively repairing oxidatively damaged proteins nih.govresearchgate.net. Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), and their reversible oxidation and reduction serve as a key antioxidant mechanism nih.govresearchgate.net. N-Acetylmethionine sulfoxide has been identified as a key external agent that can influence the activity of this vital protective system.

Research has demonstrated that treating neuronal cells with this compound can induce an increase in the intrinsic activity of the Msr enzyme system nih.govnih.govresearchgate.net. This induction enhances the cell's capacity to repair oxidized proteins, thereby bolstering its defenses against oxidative damage nih.gov. The ability of this compound to upregulate Msr activity has been shown to be comparable to other molecules, such as pergolide and S-adenosyl-methionine, which can also increase cellular Msr activity nih.gov. The MsrA enzyme, in particular, can reduce N-acetylmethionine-S-sulfoxide nih.govnih.gov.

CompoundEffect on Msr ActivityCell Type StudiedReference Finding
This compoundInduces/Increases Msr activityNeuronal CellsTreatment was found to induce Msr activity and protect cells from toxicity. nih.govnih.govresearchgate.net
Pergolide / Pergolide SulfoxideIncreases total Msr activity (~40%)Neuronal CellsTreatment with 0.5-1.0 μM caused a significant increase in Msr activity. nih.gov
S-adenosyl-methionineIncreases cellular Msr activityNeuronal CellsShown to increase Msr activity, though the effect was milder compared to pergolide. nih.gov

The precise signaling pathways through which this compound upregulates Msr are a subject of ongoing research. It is hypothesized that the methyl sulfoxide adduct present in molecules like this compound plays a crucial role in the signaling events that lead to Msr upregulation researchgate.net. Elevated levels of methionine sulfoxide, resulting from oxidative stress, can trigger signal transduction pathways that increase the expression of MsrA mdpi.com. The Msr system, in turn, can regulate cellular signaling. For instance, MsrA has been shown to negatively control neuroinflammation by inhibiting ROS/MAPKs/NF-κB signaling pathways, highlighting its role as a regulator in response to redox status nih.gov.

Involvement in Cellular Protection Against Oxidative Insults

By boosting the activity of the Msr system, this compound contributes to cellular protection against various forms of oxidative damage. This protection is particularly evident in sensitive cell types like neurons and in response to specific pathological and physiological stressors.

One of the most significant protective roles identified for this compound is in the context of Alzheimer's disease pathology. The self-assembly of amyloid β-protein (Aβ) into toxic forms is a central event in the disease nih.govnih.govresearchgate.net. A high percentage of Aβ in the brains of Alzheimer's patients contains methionine sulfoxide at position 35 (Met35) nih.govresearchgate.net. Studies have shown that treatment with this compound can protect neuronal cells from the toxic effects of Aβ nih.govnih.govresearchgate.netbohrium.com. This neuroprotective effect is directly correlated with the induction of Msr activity nih.govbohrium.com. The importance of the MsrA enzyme in this process was confirmed in studies using mice lacking the MsrA gene (MsrA−/−); in these mice, the protective difference between native Aβ and its less toxic sulfoxide form was effectively eliminated nih.govnih.govresearchgate.net.

Hypoxia/reoxygenation (H/R) events, which occur during ischemic injuries such as stroke, lead to cellular damage through a surge in oxidative stress pnas.orgnih.gov. The Msr system plays a crucial protective role against this type of injury. Research has demonstrated that overexpression of the MsrA enzyme in neuronal cells significantly reduces the increase in intracellular ROS and promotes cell survival following brief periods of hypoxia pnas.orgnih.gov. Although these studies focused on the overexpression of the enzyme itself, they establish the principle that enhanced MsrA activity is protective against H/R injury. Given that this compound is an inducer of Msr activity, it is implicated as a potential mediator of this protective effect by bolstering the cell's antioxidant and repair capabilities against the oxidative burst characteristic of reoxygenation.

The fundamental function of the Msr system is to repair proteins damaged by oxidation, thereby maintaining their structure and biological activity nih.govnih.gov. Methionine residues on the surface of proteins can act as scavengers of ROS, becoming oxidized to methionine sulfoxide in the process nih.gov. This "catalytic antioxidant" system relies on the subsequent reduction of methionine sulfoxide back to methionine by Msr enzymes researchgate.net. This repair mechanism prevents irreversible oxidative damage and the loss of protein function nih.gov. By inducing Msr activity, this compound supports this critical maintenance cycle. The reduction of methionine sulfoxide is essential for restoring the function of a wide range of proteins and is a key component of cellular defense against oxidative stress, aging, and disease nih.govnih.gov.

Methionine Oxidation as a Reversible Regulatory Switch in Protein Function

The oxidation of methionine residues to methionine sulfoxide (MetO) is a common post-translational modification that can occur under conditions of oxidative stress. researchgate.net While historically viewed primarily as a form of protein damage, there is increasing recognition that this reaction can also serve as a sophisticated and reversible regulatory mechanism, akin to phosphorylation, to control protein function. researchgate.netnih.gov This process of cyclic oxidation and reduction of methionine residues can act as a switch to modulate cellular processes and signaling pathways. researchgate.netnih.gov

The sulfur-containing amino acids, cysteine and methionine, are particularly susceptible to oxidation by reactive oxygen species (ROS). nih.gov The oxidation of methionine's sulfur atom converts the hydrophobic residue into the more hydrophilic methionine sulfoxide, which can lead to alterations in protein structure and function. frontiersin.org This conversion is not merely damaging; it is a reversible covalent modification. nih.gov The reduction of methionine sulfoxide back to methionine is catalyzed by a nearly universal family of enzymes called methionine sulfoxide reductases (Msrs), which are dependent on thioredoxin. nih.govnih.gov This enzymatic repair capacity is what allows methionine oxidation to function as a dynamic regulatory switch.

The oxidation of methionine creates a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govwikipedia.org The reduction of these diastereomers is stereospecific, carried out by two distinct classes of Msr enzymes: MsrA, which reduces Met-S-SO, and MsrB, which reduces Met-R-SO. wikipedia.orgresearchgate.net

Detailed Research Findings:

A prime example of this regulatory mechanism is the control of actin dynamics. nih.gov In mammals, the assembly and disassembly of the actin cytoskeleton are controlled by the reversible oxidation of specific methionine residues in actin. nih.gov This oxidation is catalyzed by monooxygenases of the Mical family, with the subsequent reduction and restoration of function performed by the selenocysteine-containing methionine sulfoxide reductase B1 (MsrB1). nih.gov

Further research has identified specific instances where methionine oxidation directly gates protein activity. For example, the inactivation of a potassium channel by nitric oxide was attributed to the oxidation of an essential methionine residue within the channel. nih.gov Similarly, the ability of certain calcium-binding proteins to direct leukocyte migration was found to be abolished by the oxidation of specific methionine residues. nih.gov

Studies on this compound itself, particularly in plant systems, have shed light on the specifics of the reduction process. An enzymatic activity that catalyzes the reduction of N-acetyl-methionine sulfoxide to L-N-acetyl-methionine has been identified in various plant tissues. nih.govnih.gov This reductase activity was found to be largely associated with chloroplasts. nih.govoup.com

Below are the key characteristics of the this compound reductase isolated from spinach chloroplasts.

ParameterValueSource
SubstrateN-acetyl methionine sulfoxide nih.govnih.gov
ProductL-N-acetyl-methionine nih.govnih.gov
ReductantDithiothreitol (B142953) (fully); Thioredoxin (partially) nih.govoup.com
Inactive SubstrateL-Methionine-sulfoxide nih.govnih.gov
pH Optimum7.0 - 8.0 nih.govoup.com
Michaelis Constant (Km)0.4 millimolar nih.govoup.com
Cellular LocationChloroplasts (primarily), Cytosol nih.govoup.com

The reversibility of methionine oxidation allows it to function as a catalytic antioxidant system. nih.gov Methionine residues on the surface of proteins can scavenge ROS, becoming oxidized to methionine sulfoxide. wikipedia.orgnih.gov Msr enzymes then reduce the sulfoxide back to methionine, using cellular reducing equivalents like NADPH, effectively repairing the protein and neutralizing the oxidant. nih.gov This cycle protects not only the protein containing the methionine residue but other cellular components as well. nih.gov

The key enzymes involved in this regulatory switch are summarized in the table below.

Enzyme FamilyFunctionSpecificityRegulatory Role
Mical Monooxygenases Oxidation of Methionine to Methionine SulfoxideStereospecific"On" or "Off" switch for protein function (e.g., actin disassembly)
Methionine Sulfoxide Reductase A (MsrA) Reduction of Methionine-S-Sulfoxide to MethionineStereospecific for the S-diastereomerReverses oxidation, restoring protein function
Methionine Sulfoxide Reductase B (MsrB) Reduction of Methionine-R-Sulfoxide to MethionineStereospecific for the R-diastereomerReverses oxidation, restoring protein function

Enzymology of N Acetylmethionine Sulfoxide Reduction: the Methionine Sulfoxide Reductase System

Stereospecificity of Methionine Sulfoxide (B87167) Reductases (Msrs)

The Msr system is characterized by its stringent stereoselectivity, with different enzymes dedicated to the reduction of the S and R epimers of methionine sulfoxide. This specificity ensures the efficient and complete repair of oxidized methionine residues in both free and protein-bound forms.

Methionine sulfoxide reductase A (MsrA) is stereospecific for the reduction of the S-epimer of methionine sulfoxide. nih.govnih.gov It can reduce both free methionine-(S)-sulfoxide and, importantly, methionine-(S)-sulfoxide residues within proteins. wikipedia.orgnih.gov This broad substrate scope allows MsrA to play a comprehensive role in repairing oxidative damage. Furthermore, MsrA exhibits a wide substrate specificity, capable of reducing other S-stereomer forms of sulfoxides, including N-acetylmethionine-(S)-sulfoxide. nih.govnih.gov The ability of MsrA to reduce N-acetylated forms of methionine-(S)-sulfoxide underscores its versatility in recognizing and repairing the S-epimer, even when the amino group is modified. plos.org Some studies have also shown that MsrA can reduce other compounds like ethionine-S-sulfoxide and dimethyl sulfoxide. nih.govnih.gov

In contrast to MsrA, methionine sulfoxide reductase B (MsrB) is stereospecific for the reduction of the R-epimer of methionine sulfoxide. nih.govnih.gov However, a key distinction is that MsrB is primarily active on protein-based methionine-(R)-sulfoxide and shows very low activity towards the free form of this amino acid. nih.govnih.govnih.gov This specificity suggests a primary role for MsrB in the repair of oxidized proteins, rather than in the metabolism of free methionine-(R)-sulfoxide. While all three mammalian MsrBs (MsrB1, MsrB2, and MsrB3) can reduce free Met-R-SO, their efficiency is significantly lower compared to their activity on protein-bound substrates. nih.gov The catalytic efficiency of E. coli MsrA for reducing free Met-S-SO is about 1000-fold higher than that of E. coli MsrB for free Met-R-SO. nih.gov

While MsrA efficiently reduces free methionine-(S)-sulfoxide, and MsrB targets the protein-bound R-form, a gap exists in the reduction of free methionine-(R)-sulfoxide in certain organisms. In many unicellular organisms, an enzyme known as free methionine-(R)-sulfoxide reductase (fRMsr) specifically catalyzes the reduction of free Met-R-SO. nih.gov This enzyme is highly specific for its substrate and does not act on protein-based sulfoxides. nih.gov However, a significant finding is that fRMsr was lost during evolution, and multicellular organisms, including mammals and plants, lack the gene for this enzyme. nih.gov

This absence of fRMsr in mammals has profound implications. It means that mammalian cells are inherently deficient in the ability to efficiently reduce free methionine-(R)-sulfoxide. nih.govnih.gov While mammalian MsrB enzymes do possess a minimal capacity to reduce free Met-R-SO, this activity is very low. nih.govnih.gov Consequently, mammals can effectively utilize and regenerate methionine from methionine-(S)-sulfoxide via MsrA, but are unable to do so from methionine-(R)-sulfoxide. nih.gov This metabolic deficiency can lead to an accumulation of free Met-R-SO and may have consequences for cellular processes under conditions of high oxidative stress. nih.gov

Table 1: Stereospecificity of Methionine Sulfoxide Reductases
EnzymeSpecific Substrate EpimerPreferred Substrate FormActivity on N-Acetylmethionine SulfoxidePresence in Mammals
MsrAMethionine-(S)-SulfoxideFree and Protein-BoundActive on N-Acetylmethionine-(S)-Sulfoxide nih.govnih.govplos.orgYes molbiolcell.org
MsrBMethionine-(R)-SulfoxideProtein-Bound nih.govnih.govActive on N-Acetylmethionine-(R)-Sulfoxide plos.orgYes molbiolcell.org
fRMsrMethionine-(R)-SulfoxideFree nih.govNot specifiedNo nih.gov

Catalytic Mechanisms and Structural Insights of Msrs

The catalytic activity of both MsrA and MsrB, despite their lack of sequence homology and different substrate specificities, relies on a common chemical mechanism involving key cysteine residues and the utilization of cellular reducing power. nih.gov

Methionine sulfoxide reductases are thiol-dependent oxidoreductases, meaning they require a source of electrons to regenerate their active state after catalysis. nih.gov The primary biological reducing agent for the Msr family is the thioredoxin (Trx) system, which includes thioredoxin reductase and NADPH. mdpi.comnih.govnih.gov In vitro, the artificial reductant dithiothreitol (B142953) (DTT) can also be used at high concentrations to support Msr activity. mdpi.com While E. coli MsrA and MsrB, as well as bovine MsrA, can efficiently use either Trx or DTT, some human MsrB isoforms, such as MsrB2 and MsrB3, show significantly less activity with Trx compared to DTT, suggesting that other cellular reducing agents may be involved for these specific enzymes. mdpi.com

The catalytic mechanism of Msrs involves a three-step process centered around a crucial cysteine residue in the active site. nih.gov This catalytic cysteine initiates a nucleophilic attack on the sulfur atom of the methionine sulfoxide substrate. This leads to the release of methionine and the formation of a sulfenic acid intermediate on the enzyme. researchgate.net The regeneration of the active enzyme then proceeds through the formation of an intramolecular disulfide bond with a second "recycling" or "resolving" cysteine, which is subsequently reduced by an electron donor like thioredoxin. nih.govresearchgate.net

MsrA and MsrB enzymes possess conserved motifs that are critical for their function. MsrA enzymes from many organisms share a consensus amino acid sequence, GCFWG, which is vital for their active site. nih.gov Site-directed mutagenesis studies have shown that replacing the cysteine within this motif leads to a complete loss of enzyme activity, highlighting its essential role. nih.gov Similarly, MsrB enzymes contain a conserved signature sequence, CGWP(S/A)F, and also rely on a catalytic cysteine for their function. mdpi.com While most Msrs utilize cysteine, a notable exception is mammalian MsrB1 (also known as Selenoprotein R), which contains a selenocysteine (B57510) (Sec) in its active site. nih.govmolbiolcell.org The presence of selenocysteine imparts a significantly higher catalytic activity to MsrB1 compared to its cysteine-containing counterparts. nih.govmolbiolcell.org

Table 2: Key Features of MsrA and MsrB Catalytic Sites
FeatureMsrAMsrB
Primary Electron DonorThioredoxin System mdpi.comnih.govThioredoxin System mdpi.com
Conserved Active Site MotifGCFWG nih.govCGWP(S/A)F mdpi.com
Essential Catalytic ResidueCysteine nih.govCysteine or Selenocysteine (in MsrB1) nih.govmdpi.com
Catalytic IntermediateSulfenic Acid researchgate.net
Regeneration MechanismIntramolecular Disulfide Bond Formation and Reduction nih.govresearchgate.net

Sulfenic Acid Intermediate Formation in MsrA Catalysis

The catalytic mechanism of MsrA, the enzyme responsible for reducing the S-diastereomer of methionine sulfoxide, involves the formation of a transient sulfenic acid intermediate. nih.govresearchgate.net This process is a key step in the transfer of the oxygen atom from the sulfoxide to a thiol-containing molecule, ultimately leading to the reduction of the substrate.

The proposed mechanism for MsrA catalysis can be summarized in the following steps:

Nucleophilic Attack: The catalytic cycle begins with a nucleophilic attack by the sulfur atom of a conserved cysteine residue (Cys-51 in E. coli MsrA) on the sulfur atom of the this compound substrate. nih.govresearchgate.net This initial step leads to the formation of an unstable enzyme-substrate intermediate. researchgate.net

Rearrangement and Sulfenic Acid Formation: Following the initial attack, an ionic rearrangement occurs. researchgate.net This rearrangement results in the formation of a sulfenic acid intermediate (Cys-SOH) on the catalytic cysteine residue and the concomitant release of one molecule of N-acetylmethionine. nih.govresearchgate.net

Reduction of the Sulfenic Acid: The sulfenic acid intermediate is then reduced. This reduction can proceed through a double displacement mechanism involving other cysteine residues within the MsrA enzyme. nih.gov For instance, in E. coli MsrA, a second cysteine (Cys-198) attacks the sulfur atom of the sulfenic acid, forming an intramolecular disulfide bond between Cys-51 and Cys-198. nih.gov Subsequently, a third cysteine (Cys-206) attacks the disulfide bond, leading to the formation of a disulfide bond between Cys-198 and Cys-206, which releases the catalytic Cys-51 to begin a new catalytic cycle. nih.gov

Regeneration of the Enzyme: The final step involves the reduction of the disulfide bond between Cys-198 and Cys-206 by a reducing system, typically the thioredoxin (Trx)/thioredoxin reductase (TR)/NADPH regenerating system, which restores the enzyme to its fully active state. researchgate.net In laboratory settings, dithiothreitol (DTT) can be used as a reducing agent. researchgate.netkent.ac.uk

This catalytic mechanism, characterized by the formation of a sulfenic acid intermediate, underscores the intricate process by which MsrA enzymes efficiently repair oxidized methionine residues.

Differential Expression and Subcellular Localization of Msr Isoforms

The various isoforms of Methionine Sulfoxide Reductase (MsrA and MsrB) exhibit distinct patterns of expression across different tissues and are localized to specific subcellular compartments. This differential expression and localization reflect the diverse roles of these enzymes in cellular protection and regulation.

Differential Expression:

The expression levels of Msr genes vary significantly among different tissues and organisms. In mammals, the highest levels of MsrA expression are typically found in the kidney and liver. wikipedia.org Studies in alfalfa have shown that Msr genes are expressed in roots, stems, and leaves, with some genes showing higher expression in roots and leaves. mdpi.com The expression of Msr genes can also be influenced by various stress conditions, highlighting their role in cellular defense mechanisms. mdpi.comnih.gov For instance, in plants, the expression of Msr genes is regulated by a multitude of transcription factors and is responsive to stress-related hormones like ethylene (B1197577) and jasmonate. nih.gov

Subcellular Localization:

The subcellular distribution of Msr isoforms is critical for their function, allowing them to repair oxidized proteins in the specific cellular compartments where oxidative stress is most prevalent.

MsrA: This isoform has a widespread subcellular distribution. In mammals, MsrA is found in the cytosol, mitochondria, and nucleus. wikipedia.orgresearchgate.net The presence of MsrA in mitochondria is particularly significant as this organelle is a major site of reactive oxygen species (ROS) production. wikipedia.org In rat liver cells, both mitochondrial and cytosolic isoforms of MsrA have been identified, which are encoded by a single gene. nih.gov The mitochondrial form is thought to contain an N-terminal signal sequence that directs it to the organelle. nih.gov In plants, MsrA activity has been found to be largely associated with chloroplasts, with a smaller fraction located in the cytosol. nih.govoup.com

MsrB: The MsrB isoforms also exhibit diverse subcellular localizations. In mammals, MsrB1 is located in the cytosol and nucleus. researchgate.net MsrB2 and a specific isoform of MsrB3 (MsrB3B) are targeted to the mitochondria. researchgate.net Another isoform, MsrB3A, is found in the endoplasmic reticulum in humans. researchgate.net In plants, different MsrB isoforms have been experimentally localized to the plastids and the endoplasmic reticulum. researchgate.net

The following table summarizes the subcellular localization of mammalian Msr isoforms:

IsoformSubcellular Localization
MsrACytosol, Mitochondria, Nucleus wikipedia.orgresearchgate.net
MsrB1Cytosol, Nucleus researchgate.net
MsrB2Mitochondria researchgate.net
MsrB3AEndoplasmic Reticulum (human) researchgate.net
MsrB3BMitochondria (human) researchgate.net

This complex pattern of expression and localization allows the Msr system to provide comprehensive protection against oxidative damage throughout the cell.

Physiological and Pathophysiological Implications of N Acetylmethionine Sulfoxide Dynamics

Role in Aging Processes

The aging process is characterized by a progressive decline in the function of cellular maintenance systems, leading to an accumulation of damaged macromolecules. nih.gov The oxidation of methionine is a key factor in this age-related decline, with the Msr system playing a crucial role in mitigating this damage. nih.govcore.ac.uk

Accumulation of Oxidized Methionine Forms with Decreased Msr Activity

With advancing age, there is a notable decline in the activity of the Msr enzyme system. pnas.orgnih.gov This reduction in repair capacity leads to the accumulation of oxidized methionine forms, such as methionine sulfoxide (B87167) and N-Acetylmethionine sulfoxide, in various proteins and tissues. nih.govnih.govmdpi.com Several factors can contribute to this age-related increase in oxidized methionine, including an elevated rate of reactive oxygen species (ROS) generation, diminished antioxidant capacity, and a decline in the proteolytic systems that typically clear oxidized proteins. nih.govresearchgate.net

Studies in aged rats and during the replicative senescence of fibroblasts have demonstrated a downregulation of MsrA, a key enzyme in the Msr system. mdpi.com This decrease in Msr activity is directly linked to higher levels of methionine sulfoxide in proteins, which can impair their structure and function. mdpi.commdpi.com The accumulation of these oxidized proteins is considered a significant factor contributing to the aging phenotype. nih.govcore.ac.uk

Impact on Lifespan and Cellular Senescence

The integrity of the Msr system is directly linked to lifespan and the onset of cellular senescence. core.ac.ukmdpi.com Cellular senescence is a state of irreversible cell cycle arrest triggered by stressors like oxidative damage, and it is a hallmark of aging. nih.govmdpi.com The accumulation of senescent cells contributes to age-related tissue dysfunction. researchgate.netaginganddisease.org

Research across various model organisms has established a strong correlation between Msr activity and longevity. nih.govcore.ac.uk For instance, the overexpression of the MsrA gene has been shown to dramatically extend the lifespan of organisms like the fruit fly Drosophila melanogaster. core.ac.ukpnas.org Conversely, mice with genetically reduced MsrA activity exhibit a significantly shorter lifespan and increased sensitivity to oxidative stress. core.ac.ukpnas.orgpnas.org These findings underscore the critical role of the Msr system in promoting longevity by repairing oxidative damage to proteins. nih.govpnas.org The decline in Msr function during aging contributes to the accumulation of cellular damage that drives the senescence program and shortens lifespan. mdpi.commdpi.com

Table 1: Impact of MsrA Modulation on Lifespan in Model Organisms

Model Organism Genetic Modification Effect on Lifespan Reference
Drosophila melanogaster (Fruit Fly) Overexpression of MsrA in the nervous system ~70% increase core.ac.ukpnas.org
Mus musculus (Mouse) Reduced MsrA activity (gene deletion) ~40% decrease core.ac.ukpnas.org
Saccharomyces cerevisiae (Yeast) Overexpression of MsrA ~25% increase nih.gov
Saccharomyces cerevisiae (Yeast) Deletion of MsrA ~25% decrease core.ac.uk

Association with Neurodegenerative Disorders

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. nih.gov Consequently, the dysregulation of the methionine sulfoxide/Msr system is strongly implicated in the pathology of several age-related neurodegenerative diseases, most notably Alzheimer's disease. nih.govnih.govmdpi.com

Involvement in Alzheimer's Disease Pathogenesis

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. nih.govresearchgate.net Oxidative stress is a key feature of the AD brain, and the oxidation of methionine residues within the Aβ peptide itself is a critical event in the disease's progression. nih.govmdpi.comnih.gov

The Aβ peptide contains a methionine residue at position 35 (Met35) that is highly susceptible to oxidation by reactive oxygen species. mdpi.comnih.gov In the brains of AD patients, a significant portion of the Aβ found in plaques exists with its Met35 residue oxidized to methionine sulfoxide. mdpi.comnih.gov This oxidation can alter the properties of the Aβ peptide, affecting its aggregation and neurotoxicity. nih.govrsc.org

While some studies suggest that the oxidation of Met35 to a sulfoxide form can slightly inhibit the rate of Aβ fibrillization, it may also increase the levels of soluble Aβ oligomers, which are considered the most toxic species. mdpi.comnih.govnih.gov The oxidation of this single amino acid residue is considered a key contributor to the oxidative stress and neurotoxicity associated with the Aβ peptide in Alzheimer's disease. mdpi.comuky.edu

Table 2: Effects of Met35 Oxidation on Amyloid-Beta (Aβ) Properties

Aβ Property Effect of Met35 Oxidation to Sulfoxide Reference
Fibrillization Rate Slower aggregation into fibrils nih.govnih.gov
Neurotoxicity Conflicting reports; some studies show decreased toxicity, others suggest it contributes to soluble oligomer toxicity mdpi.comnih.govnih.gov
Aggregation Pathway May favor the formation of toxic soluble oligomers over large fibrils mdpi.comuky.edu
Solubility Alters solubility properties mdpi.com

The Msr system represents a crucial neuroprotective mechanism against Aβ-induced toxicity. mdpi.comnih.gov Studies have shown that Msr activity is often decreased in the brains of Alzheimer's patients, which could exacerbate the accumulation of oxidized, toxic Aβ species. mdpi.comnih.gov

Conversely, enhancing or inducing the activity of the Msr system has demonstrated neuroprotective effects. nih.govnih.gov Research has found that treatment with this compound can induce Msr activity and protect neuronal cells from the toxicity of Aβ. nih.govnih.govresearchgate.net This suggests that the lower toxicity observed with some forms of oxidized Aβ might be partly due to the cell's compensatory upregulation of the Msr system. nih.govresearchgate.net Therefore, the induction of the Msr system is considered a potential therapeutic strategy to mitigate the oxidative damage and neuronal death characteristic of Alzheimer's disease. nih.govmdpi.comnih.gov

General Neuroprotection Mechanisms

The conversion of methionine to this compound and its subsequent reduction is a critical component of cellular antioxidant defense, particularly in the nervous system. The enzyme methionine sulfoxide reductase A (MsrA) is central to this neuroprotective mechanism. MsrA's primary role is to repair proteins that have been damaged by oxidative stress, specifically by reducing methionine sulfoxide residues back to methionine. nih.gov This repair function is vital for maintaining protein structure and function, thereby protecting cells from the deleterious effects of reactive oxygen species (ROS).

In the context of neurodegenerative diseases such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons, MsrA has been shown to protect these cells from disease-related insults. nih.gov The neuroprotection conferred by MsrA is believed to occur primarily through the repair of methionine-oxidized proteins rather than by direct scavenging of ROS. nih.gov One of the key proteins implicated in Parkinson's disease is α-synuclein, which is prone to oxidative modification. nih.gov MsrA can efficiently reduce oxidized methionine residues within α-synuclein, suggesting a direct role in mitigating the pathology of this disease. nih.gov The enzymatic activity of MsrA, measured by the conversion of ³[H]this compound to ³[H]N-acetylmethionine, is a key indicator of this protective capacity. pnas.org

Regulation of Protein Function and Cellular Signaling

Modulation of Ion Channel Function (e.g., Potassium Channels)

The reversible oxidation of methionine to this compound can act as a molecular switch to modulate the function of proteins, including ion channels. A notable example is the regulation of voltage-dependent potassium channels. nih.gov The oxidation of a specific methionine residue within such a channel to methionine sulfoxide can disrupt its inactivation process. nih.gov This alteration in channel gating can have significant effects on cellular excitability.

The process is reversible, as the coexpression of peptide methionine sulfoxide reductase can restore the normal inactivation of the potassium channel. nih.gov This dynamic interplay between methionine oxidation and reduction suggests a role for this post-translational modification in cellular signal transduction. nih.gov The activity of MsrA, which can be quantified by its ability to reduce this compound, is a key factor in this regulatory cycle. pnas.org

Table 1: Impact of MsrA Coexpression on Potassium Channel Inactivation
ConditionEffect on Inactivation Time CourseVariability in InactivationSource
ShC/B K+ Channel AloneSlowerHigh pnas.org
ShC/B K+ Channel + MsrAAcceleratedReduced pnas.org

Redox-Sensitive Regulation of Calcium Regulatory Proteins

The functional state of several calcium regulatory proteins is sensitive to the oxidation of their methionine residues, providing a link between oxidative stress and cellular response. nih.gov Calmodulin (CaM), a critical calcium-binding protein, is a key example of this redox-sensitive regulation. nih.gov The oxidation of specific methionine residues in CaM can lead to a nonproductive association with its target proteins, effectively down-regulating their activity. nih.gov This mechanism allows CaM to function as a cellular rheostat, modulating energy metabolism in response to oxidative stress. nih.gov

Similarly, the regulatory protein phospholamban, which controls the Ca-ATPase in the heart, is also subject to this form of regulation. Oxidation of a methionine in a critical region of phospholamban is thought to destabilize the conformation necessary for releasing enzyme inhibition. nih.gov These redox-sensitive mechanisms are crucial for cellular adaptation during acute stress conditions like inflammation or ischemia, allowing for the rapid restoration of function once normal redox conditions are re-established through the action of methionine sulfoxide reductases. nih.gov

Impact on Chaperone Function and Oxidative Stress Response

The cellular response to oxidative stress involves a coordinated effort between various protective systems, including the methionine sulfoxide reductase (Msr) system and molecular chaperones. frontiersin.org The Msr system, which reduces this compound back to its non-oxidized form, plays a crucial role in repairing oxidatively damaged proteins and maintaining protein quality control. frontiersin.org This system works in concert with chaperone networks to rescue protein function under oxidative stress. frontiersin.org

Bacterial chaperones, such as GroEL and SurA, are themselves targets of oxidative stress and are under the surveillance of Msr. frontiersin.org The reversible oxidation of methionine residues can alter protein structure and function, and the Msr system is essential for reversing these modifications. frontiersin.org The interplay between Msr and chaperones provides a comprehensive adaptive mechanism for bacteria to cope with fluctuating and stressful environments. frontiersin.org Furthermore, compounds like N-acetylcysteine (NAC) contribute to the antioxidant response by stimulating the production of glutathione (B108866) (GSH), a key cellular antioxidant. mdpi.com

Role in Other Stress Responses and Cellular Adaptations

Cold Acclimation in Plants

In plants, the ability to withstand freezing temperatures is often dependent on a process called cold acclimation, which involves complex biochemical and physiological changes. The reduction of methionine sulfoxide plays a significant role in this adaptive process. nih.gov The enzyme Methionine Sulfoxide Reductase B3 (MsrB3) has been identified as a key factor in cold tolerance in Arabidopsis. nih.govoup.com

Plants with a mutation in the msrb3 gene lose their ability to become tolerant to freezing temperatures even after a period of cold pre-treatment. nih.govoup.com These mutant plants also show a greater accumulation of methionine sulfoxide (MetO) and hydrogen peroxide (H₂O₂), along with increased electrolyte leakage when exposed to low temperatures, compared to wild-type plants. nih.govoup.com This suggests that MsrB3, which is localized to the endoplasmic reticulum, is crucial for eliminating MetO and reactive oxygen species that accumulate during cold acclimation, thereby protecting the plant from cold-induced damage. nih.gov An enzymatic activity capable of reducing N-acetyl-methionine sulfoxide has been observed in a variety of plant tissues, with a significant portion of this activity associated with chloroplasts. nih.govresearchgate.net

Table 2: Phenotypic Comparison of Wild-Type and msrb3 Mutant Arabidopsis Under Cold Stress
PhenotypeWild-Typemsrb3 MutantSource
Freezing Tolerance after Cold AcclimationTolerantSensitive oup.com
Methionine Sulfoxide (MetO) Content at Low TemperatureLower increaseLarger increase nih.gov
H₂O₂ Content at Low TemperatureLower increaseLarger increase nih.gov
Electrolyte Leakage at Low TemperatureLowerHigher nih.gov

Virulence in Pathogens

The metabolic processing of this compound is intricately linked to the virulence of various pathogenic bacteria. This connection is primarily mediated by a class of enzymes known as methionine sulfoxide reductases (Msrs), which repair oxidative damage to methionine residues in proteins—a critical defense mechanism against the oxidative stress imposed by host immune systems. nih.gov this compound serves as a crucial model substrate in scientific research to study the activity of these enzymes, particularly MsrA and MsrB, which stereospecifically reduce the S and R isomers of methionine sulfoxide, respectively. nih.gov

During infection, pathogens are exposed to a barrage of reactive oxygen species (ROS) and reactive nitrogen intermediates from host immune cells like macrophages. nih.gov These oxidants can damage various cellular components, including proteins, by oxidizing methionine residues to methionine sulfoxide. This oxidation can alter protein structure and function, thereby impairing essential physiological processes and diminishing the pathogen's viability. nih.gov The Msr system reverses this damage, restoring protein function and enabling the pathogen to survive and replicate within the host. mdpi.com Consequently, the ability to reduce methionine sulfoxides, a process for which this compound is a representative substrate, is a significant factor in bacterial pathogenesis.

Detailed research findings have demonstrated that deficiencies in the Msr enzyme system lead to attenuated virulence in a range of bacterial pathogens. The enzymatic reduction of this compound has been specifically studied in the context of these virulence-related enzymes. For instance, in Salmonella Typhimurium, a facultative intracellular pathogen, MsrA has been shown to reduce the S-form of N-acetyl MetSO, while MsrB reduces the R-form. nih.gov Deletion of the genes encoding these enzymes, particularly msrA, results in increased susceptibility to oxidative stress and reduced replication within macrophages and in mouse models of infection. nih.gov This indicates a direct role for the methionine sulfoxide repair pathway in the ability of Salmonella to cause disease.

Similarly, the importance of this repair system has been identified in other pathogens. In Enterococcus faecalis, a notable nosocomial pathogen, mutants lacking msrA and msrB exhibit increased sensitivity to hydrogen peroxide. nih.gov For intracellular pathogens like Mycobacterium smegmatis, a non-pathogenic model for tuberculosis, the absence of MsrA significantly impairs the bacterium's ability to survive within macrophages. nih.gov The plant pathogen Erwinia chrysanthemi also shows reduced pathogenicity when its msrA gene is deficient. mdpi.com These findings underscore the conserved importance of the methionine sulfoxide reductase system across diverse pathogenic bacteria for protection against host defenses and for maintaining virulence.

The table below summarizes key research findings on the role of methionine sulfoxide reductase activity, using this compound as a model substrate, in the virulence of various pathogens.

PathogenEnzyme SystemRole of this compound MetabolismImpact on Virulence
Salmonella Typhimurium MsrA, MsrB, MsrCServes as a substrate for MsrA (S-form) and MsrB (R-form), representing the repair of oxidatively damaged proteins. nih.govEssential for survival against oxidative stress, replication within macrophages, and overall virulence in mice. nih.gov
Enterococcus faecalis MsrA, MsrBImplied in the repair of oxidative damage, as mutants are more sensitive to H₂O₂. nih.govContributes to oxidative stress resistance, a key factor for survival and persistence during infection. nih.gov
Mycobacterium smegmatis MsrAThe reduction of methionine sulfoxides is critical for intracellular survival. nih.govDeficiency in MsrA leads to significantly reduced survival within macrophages. nih.gov
Haemophilus influenzae MsrABThe enzyme system repairs oxidatively damaged periplasmic and outer membrane proteins. mdpi.comRequired for resistance to hypochlorite (B82951) and involved in modulating the host immune response. mdpi.com
Erwinia chrysanthemi MsrAEssential for countering plant-produced reactive oxygen species. mdpi.comMsrA deficiency results in reduced pathogenicity and attenuated virulence in plant hosts. mdpi.com
Staphylococcus aureus MsrA, MsrBThe Msr system is crucial for defense against oxidative stress. mdpi.comPlays a role in oxidative stress tolerance, which is linked to its ability to cause disease. mdpi.com

Advanced Research Methodologies and Analytical Approaches for N Acetylmethionine Sulfoxide Studies

Quantitative Analysis of N-Acetylmethionine Sulfoxide (B87167)

Accurate quantification of N-Acetylmethionine sulfoxide is paramount for understanding its role in biological systems, particularly in the context of methionine sulfoxide reductase (Msr) activity. Two primary methods have been established for this purpose: High-Performance Liquid Chromatography (HPLC) and radiometric assays.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the separation, detection, and quantification of this compound. This method is particularly valuable for measuring the activity of Msr enzymes, which catalyze the reduction of methionine sulfoxide back to methionine.

A common approach involves a pre-column derivatization step to enhance the detection of the amino acid and its sulfoxide form, which lack strong chromophores. Dabsyl chloride is a frequently used derivatizing agent that reacts with the primary amine group of methionine and its derivatives, yielding a product that can be detected in the visible light range (around 466 nm). nih.gov

The general procedure for an HPLC-based Msr activity assay using a dabsylated substrate is as follows:

Substrate Preparation : A racemic mixture of dabsyl-methionine-R,S-sulfoxide is prepared by oxidizing dabsyl-methionine with hydrogen peroxide (H₂O₂). nih.gov

Enzymatic Reaction : The dabsylated sulfoxide substrate is incubated with a protein extract or a purified Msr enzyme in the presence of a reducing agent like dithiothreitol (B142953) (DTT).

Separation and Detection : The reaction mixture is then injected into a reverse-phase HPLC system. A C18 column is typically used to separate the product, dabsyl-methionine, from the unreacted substrate, dabsyl-methionine sulfoxide. nih.gov

Quantification : The amount of dabsyl-methionine formed is quantified by comparing its peak area to a standard curve generated with known concentrations of dabsyl-methionine. This allows for the calculation of the specific activity of the Msr enzyme. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for this type of analysis.

ParameterConditionReference
Column Reverse-phase C18 (e.g., SunFire™ C18, 3.5 µm, 3.0 x 50 mm) nih.gov
Mobile Phase A gradient of acetate (B1210297) buffer and acetonitrile (B52724) is commonly used. nih.gov
Flow Rate Typically around 1 mL/min. sigmaaldrich.com
Detection Wavelength 466 nm for dabsylated compounds. nih.gov
Column Temperature Maintained at a constant temperature, e.g., 25 °C. sigmaaldrich.com

Radiometric assays offer a highly sensitive alternative for measuring Msr activity, using a radiolabeled this compound substrate. These assays are particularly useful for detecting low levels of enzyme activity.

The principle of this assay relies on the enzymatic reduction of radiolabeled N-Acetyl-L-methionine sulfoxide to N-Acetyl-L-methionine. The product can then be separated from the substrate and the radioactivity incorporated into the product is measured.

The synthesis of the radiolabeled substrate is a critical first step. It typically involves the acetylation and subsequent oxidation of commercially available L-[³⁵S]methionine. researchgate.net The process can be summarized as follows:

Acetylation : L-[³⁵S]methionine is acetylated to form N-Acetyl-L-[³⁵S]methionine (Ac³⁵SMet).

Oxidation : The resulting Ac³⁵SMet is then oxidized, for instance with hydrogen peroxide, to produce N-Acetyl-L-[³⁵S]methionine sulfoxide (AcMet³⁵SO).

The separation of the final product from the intermediate can be achieved using techniques like paper chromatography.

Radiometric Assays for Msr Activity Utilizing this compound Substrate

In Vitro and In Vivo Experimental Models

To understand the biological relevance of this compound and the enzymes that metabolize it, researchers employ various experimental models, from cell cultures to whole organisms.

Cell culture models are indispensable tools for studying the cellular and molecular mechanisms related to methionine oxidation.

Neuronal Cells : The brain is particularly vulnerable to oxidative stress. Studies have shown that N-acetylmethionine is present in neuronal cells. nih.govresearcher.life Neuronal cell cultures are used to investigate how oxidative insults lead to the formation of methionine sulfoxide in proteins and the role of Msr enzymes in protecting these cells from damage and promoting neurite extension. nih.govmdpi.com

PC12 Cells : This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model for neuronal studies. Overexpression of MsrA in PC12 cells has been shown to protect them against cell death induced by hypoxia/reoxygenation, a condition that increases reactive oxygen species and subsequent methionine oxidation. nih.gov These cells are also used to study signaling pathways, such as the Ras-ERK pathway, that are involved in cell survival and can be modulated by related compounds like N-acetylcysteine. nih.gov

Lens Cells : The eye lens is a primary site for age-related oxidative damage, leading to cataracts. Methionine sulfoxide levels are significantly elevated in cataractous lenses. nih.gov Cultured lens epithelial cells are used to study the protective effects of MsrA and MsrB against oxidative stress. Gene silencing experiments in these cells have demonstrated that a reduction in MsrA levels makes the cells more susceptible to oxidative damage, highlighting the importance of reducing methionine sulfoxide. nih.govresearchgate.net

The following table summarizes the application of these cell models in research related to methionine sulfoxide.

Cell ModelResearch FocusKey FindingsReference
Neuronal Cells Role of methionine oxidation in neurodegeneration and protection by Msr.N-acetylmethionine is endogenously present; related compounds can promote neuritogenesis. nih.govnih.gov
PC12 Cells Protection against hypoxia/reoxygenation-induced injury.Overexpression of MsrA reduces ROS levels and promotes cell survival. nih.gov
Lens Cells Role of Msr in preventing cataract formation.MsrA is crucial for lens cell viability and resistance to oxidative stress. nih.gov

Transgenic animal models provide a platform to study the systemic and long-term consequences of altered methionine sulfoxide metabolism.

Mice : Transgenic mice have been developed to overexpress or lack specific Msr enzymes. For instance, mice overexpressing MsrA have been created to study the contribution of this enzyme in different subcellular compartments (cytosol and mitochondria) to the resistance against oxidative stress. wikipedia.org These models are invaluable for investigating the role of methionine sulfoxide reduction in aging and age-related diseases.

Drosophila : The fruit fly, Drosophila melanogaster, is a powerful model organism for genetic studies of aging and oxidative stress due to its short lifespan and well-characterized genome. Numerous studies have utilized transgenic flies with either overexpression or deletion of MsrA and MsrB genes. nih.govnih.govnih.gov Research has shown that overexpression of MsrA, particularly in the nervous system, can significantly extend the lifespan of Drosophila and increase resistance to oxidative stress. pnas.orgmdpi.com Conversely, flies lacking all Msr activity exhibit developmental delays and a shortened lifespan. nih.govnih.gov These findings underscore the critical in vivo role of reducing methionine sulfoxide to maintain physiological function.

Plant Models (e.g., Arabidopsis, Barley, Spinach)

Plant models have been instrumental in elucidating the pathways involving this compound. An enzymatic activity capable of reducing this compound back to N-acetylmethionine has been identified across a wide range of plant tissues, highlighting a potentially crucial repair or regulatory mechanism. nih.govnih.govresearchgate.net

Key findings from studies using plant models:

Enzymatic Reduction: Research has demonstrated the presence of a reductase enzyme that specifically targets this compound. nih.govnih.govresearchgate.net This enzyme's activity is dependent on the presence of a reducing agent like dithiothreitol, and thioredoxin has been identified as a potential physiological reductant. nih.govnih.gov

Substrate Specificity: The plant-derived enzyme shows a high specificity for this compound, with L-methionine-sulfoxide being a poor substrate. nih.govnih.gov This specificity suggests a dedicated role for this metabolic pathway.

Subcellular Localization: In barley protoplasts, the reductase activity was found to be predominantly located in the chloroplasts, with a smaller fraction in the cytosol. nih.govnih.govresearchgate.net This localization points to a role in managing oxidative stress within the primary sites of photosynthesis.

Enzyme Kinetics: The enzyme isolated from spinach chloroplasts exhibits a broad optimal pH range between 7.0 and 8.0 and has a Michaelis constant (K_m_) for this compound of 0.4 millimolar. nih.govnih.govresearchgate.net

These plant models, particularly Arabidopsis thaliana, have been crucial for studying the broader family of methionine sulfoxide reductase (MSR) enzymes, which repair oxidized methionine residues in proteins. nih.govresearchgate.net The MSR system is extensive in plants, with Arabidopsis possessing numerous genes for both MSRA (specific for the S-epimer of methionine sulfoxide) and MSRB (specific for the R-epimer). researchgate.netnih.gov Studies in Arabidopsis have shown that the expression of MSR genes is often upregulated in response to environmental stressors that generate oxidative conditions, such as high light, low temperature, and pathogen attack. researchgate.netpnas.orgmdpi.com

Table 1: Characteristics of this compound Reductase Activity in Plants

Characteristic Finding Plant Model(s) Reference(s)
Enzymatic Reaction Reduction of this compound to N-acetylmethionine Various plant tissues nih.govnih.govresearchgate.net
Cofactor Dependence Requires a reductant, dithiothreitol in vitro; thioredoxin is a physiological candidate Spinach nih.govnih.gov
Substrate Specificity High for this compound; low for L-methionine-sulfoxide Spinach nih.govnih.gov
Subcellular Location Primarily chloroplasts (~85%), some in cytosol (~15%) Barley nih.govnih.govresearchgate.net
Optimal pH 7.0 - 8.0 Spinach nih.govnih.govresearchgate.net
K_m_ Value 0.4 mM for this compound Spinach nih.govnih.govresearchgate.net

Bacterial Models (e.g., Escherichia coli, Salmonella Typhimurium)

Bacterial models, particularly Escherichia coli and Salmonella Typhimurium, have been invaluable for dissecting the genetic and biochemical aspects of methionine sulfoxide metabolism. These simpler systems allow for straightforward genetic manipulation to study the function of specific enzymes.

In Salmonella Typhimurium, the transport of methionine sulfoxide into the cell is handled by high-affinity methionine and glutamine transport systems. nih.gov This is a critical first step for its subsequent metabolism. Studies on the methionine sulfoxide reductase (Msr) enzymes in S. Typhimurium have revealed their importance for virulence. plos.orgnih.gov

Key findings from research in Salmonella Typhimurium:

Enzyme Specificity: Recombinant MsrA from S. Typhimurium was active against the S-epimer of this compound, while MsrB showed very weak activity against the R-epimer. plos.orgnih.gov

Virulence Factor: Deletion of the msrA gene increased the bacterium's susceptibility to hydrogen peroxide and reduced its ability to replicate within macrophages and in mice. plos.org This demonstrates the crucial role of repairing oxidized methionine, including potentially this compound, in combating host defense mechanisms.

Multiple Reductases: Research has identified three key methionine sulfoxide reductases (MsrA, MsrB, and MsrC) that contribute to the resistance of S. Typhimurium to oxidative stress, highlighting the importance of repairing both free and protein-bound methionine sulfoxide. plos.orgnih.gov

E. coli has been a workhorse for cloning and overexpressing Msr enzymes from various organisms to study their function. nih.gov It has also been used in mutagenesis studies to understand the catalytic mechanisms of related enzymes. nih.gov

Genetic Manipulation Techniques

Genetic manipulation techniques are powerful tools for investigating the in vivo roles of enzymes involved in this compound metabolism.

Gene silencing, often using RNA interference (RNAi), allows for the specific reduction in the expression of a target gene. In the context of this compound, this approach has been used to study the function of methionine sulfoxide reductase A (MsrA).

A study using targeted gene silencing in human lens cells demonstrated that decreasing MsrA levels led to:

Loss of cell viability. nih.gov

Decreased mitochondrial membrane potential. nih.gov

Increased production of reactive oxygen species (ROS), even without external oxidative stress. nih.gov

These findings underscore the critical role of MsrA in maintaining mitochondrial function and controlling ROS levels, processes where this compound metabolism may be involved. nih.gov

Overexpression studies involve introducing and expressing a gene at higher-than-normal levels. This technique has been widely used to confirm the protective role of Msr enzymes against oxidative stress.

Key findings from overexpression studies:

Yeast and Human T-cells: Overexpression of MsrA in Saccharomyces cerevisiae and human T-lymphocyte cells conferred significantly higher resistance to oxidative stress induced by agents like hydrogen peroxide. nih.govpnas.org The overexpressing strains showed better survival and lower levels of both free and protein-bound methionine sulfoxide. nih.gov

Mammalian Cells: Overexpression of an endoplasmic reticulum-targeted MsrA in mammalian cells increased their viability in the face of hydrogen peroxide-induced oxidative stress and certain types of ER stress. sciengine.com

Plant Models: In Arabidopsis, plants overexpressing plastidial or cytosolic Msr enzymes displayed lower levels of protein-bound methionine sulfoxide under photooxidative stress conditions. mdpi.com

These studies collectively show that enhancing the capacity to reduce methionine sulfoxide, which includes substrates like this compound, is a viable strategy for protecting cells from oxidative damage. nih.govpnas.org

Site-directed mutagenesis allows researchers to make specific changes to the amino acid sequence of a protein, which is essential for understanding its catalytic mechanism. By altering key residues in the active site of an enzyme, scientists can determine their role in substrate binding and catalysis.

While direct site-directed mutagenesis studies on an this compound-specific reductase are not extensively detailed in the provided context, this technique has been applied to related enzymes. For example, it was used to probe the active site of aminoacylase (B1246476) 1, which can synthesize N-acetyl-L-methionine, to understand the roles of specific residues in its catalytic activity. canada.ca This approach has also been fundamental in identifying the active site tyrosine residue in DNA topoisomerase I, confirming its essential role in the enzyme's function. nih.gov Such techniques would be directly applicable to elucidating the precise mechanism by which enzymes recognize and reduce this compound.

Proteomic and Redox Proteomic Approaches

Proteomics, the large-scale study of proteins, and its sub-field, redox proteomics, have become indispensable for studying methionine oxidation, including the formation of this compound. These methods allow for the identification and quantification of oxidized proteins on a global scale. nih.govnih.gov

Key aspects of these approaches:

Identification of Oxidation Sites: Advanced mass spectrometry-based techniques can pinpoint the exact methionine residues within proteins that are oxidized to methionine sulfoxide. nih.govnih.gov

Quantification of Oxidation: Methods have been developed to measure the degree of methionine sulfoxide formation across the entire proteome. nih.govnih.govresearchgate.net This allows researchers to understand how different cellular conditions or stresses impact protein oxidation levels.

Studying Repair Dynamics: Redox proteomics can be used to monitor the dynamics of methionine oxidation and its repair by Msr enzymes. nih.govnih.gov For example, a proteome-wide study in Arabidopsis under oxidative stress identified over 500 oxidation sites in approximately 400 proteins and quantified the changes over time, revealing the dynamic nature of this modification. nih.govnih.gov

Functional Consequences: By identifying which proteins are oxidized, researchers can infer the functional consequences. For instance, studies have shown that methionine oxidation can lead to a loss of enzyme activity. nih.govnih.gov

In Arabidopsis, a proteomics study revealed that proteins in the peroxisomes and chloroplasts were significantly more prone to methionine oxidation under stress, which aligns with the subcellular localization of the this compound reductase activity. nih.gov

Table 2: Summary of Genetic Manipulation Techniques in Methionine Sulfoxide Research

Technique Model Organism(s) Key Finding(s) Reference(s)
Gene Silencing Human Lens Cells Reduced MsrA leads to mitochondrial dysfunction and increased ROS. nih.gov
Overexpression Yeast, Human T-cells, Mammalian cells, Arabidopsis Increased Msr levels enhance resistance to oxidative and ER stress. mdpi.comnih.govpnas.orgsciengine.com
Site-Directed Mutagenesis Saccharomyces cerevisiae, E. coli Identifies essential active site residues and elucidates catalytic mechanisms. canada.canih.gov

Concluding Remarks and Future Research Directions on N Acetylmethionine Sulfoxide

Unexplored Aspects of N-Acetylmethionine Sulfoxide (B87167) Biology

Future research must delve deeper into the nuanced biological roles of methionine oxidation and its repair, moving from general antioxidant defense to specific regulatory functions.

Identification of Novel Protein Targets of Methionine Oxidation and Repair

A primary challenge in the field is the comprehensive identification of proteins that are physiologically regulated by methionine oxidation and subsequently repaired by the Msr system. While many proteins are known to be susceptible to methionine oxidation, determining which of these events are random damage versus specific regulatory modifications is crucial. nih.gov The oxidation of methionine residues can lead to a loss of protein function, which can often be restored by the Msr system. nih.gov For instance, bacterial chaperones like GroEL and SurA are themselves targets of oxidative stress and are under the surveillance of Msr enzymes to maintain their function. frontiersin.org Similarly, the catalytic activity of the recombinase A (RecA) protein is highly altered upon oxidation of its methionine residues, but can be restored by MsrA and MsrB. frontiersin.org

Future efforts should focus on advanced proteomic approaches to create a comprehensive inventory of Msr substrates under various physiological and pathological conditions. Techniques combining mass spectrometry with specific enrichment strategies for sulfoxidized peptides are essential. nih.govbiorxiv.org Unfortunately, attempts to develop specific antibodies for detecting methionine sulfoxide (MetO) in proteins have largely been unsuccessful, hindering easier identification of targets. nih.govnih.gov However, new mass spectrometry-based methods are being developed to better characterize in vivo methionine oxidation. nih.gov Identifying these novel targets will be paramount to understanding the full physiological impact of the Msr system and the role of substrates like N-Acetylmethionine sulfoxide. nih.gov

Comprehensive Understanding of Stereoisomer-Specific Biological Consequences

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govnih.govresearchgate.net These are repaired by two distinct enzyme families, MsrA and MsrB, which are stereospecific for the S- and R-isomers, respectively. nih.govnih.govresearchgate.net this compound, as a substrate for MsrA, highlights this specificity. nih.gov

While the enzymatic repair system is well-defined, the distinct biological consequences of accumulating one stereoisomer over the other are not fully understood. nih.govnih.govresearchgate.net Mammals, for instance, lack the enzyme (fRMsr) responsible for reducing the free form of Met-R-SO, leading to a potential bias in methionine metabolism and accumulation of this specific isomer. nih.govnih.govresearchgate.net The downstream metabolic and signaling consequences of such an imbalance are largely unexplored. nih.gov It is plausible that the different stereoisomers could have unique inhibitory or regulatory effects on various metabolic pathways. Further research is needed to investigate whether the accumulation of specific stereoisomers of free methionine sulfoxide, including the N-acetylated form, acts as a signaling molecule or a metabolic inhibitor, particularly during aging and in disease states where Msr activity is known to decline. nih.govresearchgate.net

Therapeutic Potential and Biotechnological Applications

The unique relationship between this compound and the Msr system opens up significant opportunities in medicine and industry.

This compound as a Tool for Modulating Msr Activity in Disease

The Msr system is a critical component of the cellular antioxidant defense mechanism, and its dysfunction is linked to aging and a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. austinpublishinggroup.comnih.gov The reversible oxidation of methionine serves as a key mechanism to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. austinpublishinggroup.com Given that MsrA can reduce N-acetylmethionine-S-sulfoxide, this compound and its analogs could serve as valuable tools for studying and potentially modulating Msr activity. nih.gov

Compounds that can upregulate the expression or enhance the activity of Msr enzymes are of significant therapeutic interest. austinpublishinggroup.commdpi.com Interestingly, several compounds that upregulate MsrA expression share a methyl-sulfoxide group, suggesting that the accumulation of MsrA substrates may trigger a signal transduction pathway to boost the enzyme's production. mdpi.com Therefore, this compound could be explored as a potential therapeutic agent or a lead compound for developing drugs that enhance the cellular repair capacity in diseases characterized by high oxidative stress. austinpublishinggroup.com Modulating Msr activity could be beneficial in protecting against the age-related accumulation of oxidized proteins. nih.gov

Table 1: Diseases Associated with Msr System Dysfunction

Biocatalytic Production for Pharmaceutical and Industrial Use

Chiral sulfoxides are valuable building blocks in organic synthesis and are key components of several pharmaceutical drugs. frontiersin.org The stereospecificity of Msr enzymes makes them highly attractive biocatalysts for producing enantiomerically pure sulfoxides through the kinetic resolution of racemic mixtures. frontiersin.orgucl.ac.uk

In this process, an Msr enzyme, such as MsrA, selectively reduces one sulfoxide enantiomer (the S-form, in the case of many substrates) to its corresponding sulfide, leaving the other enantiomer (the R-form) in high enantiomeric purity. frontiersin.org This biocatalytic approach has shown excellent results, achieving high enantioselectivity (enantiomeric excess > 99%) for a variety of aromatic and aliphatic sulfoxides. frontiersin.orgucl.ac.uk This method presents a greener, more efficient alternative to traditional chemical synthesis. This compound itself, or derivatives, could be produced with high stereochemical purity using these biocatalytic systems for research or pharmaceutical applications. nih.gov

Advanced Analytical Techniques for Real-time Monitoring and Profiling of Methionine Oxidation States

A significant bottleneck in understanding the dynamics of methionine oxidation is the difficulty in accurately measuring the levels of methionine sulfoxide in complex biological samples. biorxiv.orgnih.gov Oxidation can be artificially introduced during sample preparation and analysis, leading to an overestimation of its prevalence. nih.govchromatographyonline.com

To overcome this, advanced analytical methods are being developed. Mass spectrometry-based techniques are at the forefront of this effort. One innovative strategy involves using an ¹⁸O-labeled hydrogen peroxide reagent during sample preparation. This converts all unoxidized methionine residues into a heavy-isotope labeled sulfoxide, allowing them to be distinguished from the methionine sulfoxide that was originally present in the sample. nih.gov Another novel mass spectrometry method, termed Methionine Oxidation by Blocking with Alkylation (MObBa), involves selectively alkylating and thus "blocking" unoxidized methionines, which can then be used as a stable proxy for quantifying the original unoxidized population. biorxiv.org

Future research should focus on refining these techniques to allow for real-time monitoring of methionine oxidation states within living cells. The development of new chemical probes or biosensors that can dynamically report on the redox state of specific methionine residues would provide unprecedented insight into the role of methionine oxidation in cellular signaling and stress responses. nih.gov

Table 2: Key Analytical Techniques for Methionine Oxidation

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying N-Acetylmethionine sulfoxide in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) coupled with mass spectrometry for precise identification. Infrared (IR) spectroscopy can confirm structural features like sulfoxide groups. For quantification, employ isotope dilution assays (e.g., stable isotope-labeled internal standards) to improve accuracy in complex matrices like placental tissue or hepatic cells .
  • Validation : Cross-validate results with nuclear magnetic resonance (NMR) for stereochemical confirmation, particularly to distinguish between sulfoxide diastereomers .

Q. How can this compound be synthesized with high enantiomeric purity for experimental use?

  • Methodology : Utilize a three-enzyme cascade involving isoleucine dioxygenase from Geobacillus thermoglucosidasius and dynamic kinetic resolution. This system converts racemic N-acetylmethionine to L-methionine-(S)-sulfoxide with >95% yield under optimized temperatures (e.g., 37°C for oxyfunctionalization and 25°C for resolution) .
  • Purification : Apply size-exclusion chromatography or reverse-phase HPLC to isolate the product, ensuring minimal contamination from unreacted substrates .

Q. What are the key stability considerations when handling this compound in vitro?

  • Storage : Store lyophilized samples at -80°C in airtight, light-protected vials to prevent oxidation or hydrolysis. In solution, use buffers with antioxidants (e.g., 1 mM DTT) and avoid prolonged exposure to ambient oxygen .
  • Degradation Monitoring : Track sulfoxide-to-sulfone conversion via LC-MS over time, particularly in high-pH conditions (>8.0) .

Advanced Research Questions

Q. How does this compound integrate into methionine cycle dynamics under oxidative stress?

  • Experimental Design : Expose model systems (e.g., HepaRG cells) to pro-oxidants (e.g., PCB 126) and measure metabolite flux via targeted metabolomics. Key pathways to monitor include glutathione synthesis (via 5-oxoproline) and one-carbon metabolism.
  • Data Interpretation : Dose-dependent elevation of this compound correlates with detoxification pathways, indicating its role as a biomarker of oxidative stress. Pair with transcriptomics to link metabolite levels to antioxidant gene expression (e.g., GPX4, SOD2) .

Q. What experimental approaches resolve contradictions in circadian metabolic studies involving this compound?

  • Model Systems : Compare suprachiasmatic nucleus (SCN) and medial prefrontal cortex (mPFC) tissues in murine models under high-fat diet (HFD) vs. normal chow. Use circadianomics platforms to track time-resolved metabolite oscillations.
  • Key Findings : HFD disrupts rhythmicity of this compound in the SCN but not mPFC, suggesting tissue-specific metabolic dysregulation. Validate via siRNA knockdown of circadian clock genes (e.g., Bmal1) to assess causal links .

Q. How does this compound modulate epigenetic regulation in proliferating cells?

  • Methodology : Treat cells with exogenous this compound and perform ChIP-seq for histone methylation marks (e.g., H3K4me3, H3K27me3). Couple with SAM/SAH ratio measurements to evaluate methionine cycle coupling.
  • Contradiction Analysis : Despite its structural similarity to S-adenosylmethionine (SAM), this compound does not directly donate methyl groups but may compete for methyltransferase binding sites. Use competitive inhibition assays (e.g., with SAM analogs) to clarify mechanisms .

Q. What are the challenges in distinguishing endogenous this compound from artifactual oxidation products during sample preparation?

  • Prevention Strategies : Add protease inhibitors (e.g., AEBSF) and metal chelators (e.g., EDTA) during tissue homogenization to block metal-catalyzed oxidation. Use anaerobic chambers for sample processing .
  • Artifact Detection : Compare fresh vs. freeze-thawed samples via redox-sensitive assays (e.g., thiobarbituric acid reactive substances) to quantify artifactual sulfoxide formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.